molecular formula C16H13ClN4O2S B2524902 N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine CAS No. 861207-09-2

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine

Cat. No.: B2524902
CAS No.: 861207-09-2
M. Wt: 360.82
InChI Key: CGDUYEYKWYTCNU-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine (CAS 861207-09-2) is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a hybrid structure incorporating both a 2-aminothiazole scaffold and a nitropyridine moiety, making it a valuable intermediate in medicinal chemistry explorations . The 2-aminothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological applications. Recent studies on analogous 2-aminothiazole derivatives have demonstrated significant potential as inhibitors of enzymes like urease, α-glucosidase, and α-amylase, suggesting research applications in metabolic disorders and infectious diseases . The presence of the nitro group and chlorophenyl substitution can influence the compound's electronic properties, which in similar structures has been shown to affect frontier molecular orbital (FMO) energy gaps, potentially enhancing reactivity and biological activity . This compound is provided for research purposes only. It is intended for use in vitro by qualified researchers in laboratory settings. All information provided is for research reference and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-11(8-12)16-20-13(10-24-16)6-7-18-15-5-4-14(9-19-15)21(22)23/h1-5,8-10H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDUYEYKWYTCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H14ClN3S
  • Molecular Weight : 315.8 g/mol
  • IUPAC Name : 5-[3-(2-chlorophenyl)pyridin-4-yl]-N-ethyl-1,3-thiazol-2-amine

The structure features a thiazole ring, a pyridine moiety, and a nitro group, which contribute to its biological activity. The presence of the chlorine atom on the phenyl ring enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine exhibit significant antimicrobial activity. For instance, derivatives of thiazoles are known to be effective against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function .

Antiviral Properties

The compound's structural analogs have shown promise in antiviral applications. Studies indicate that certain thiazole derivatives can inhibit viral replication through multitarget mechanisms. This includes interference with viral entry and replication processes .

Anticancer Potential

Thiazole-based compounds have been extensively studied for their anticancer properties. The incorporation of nitro groups has been linked to enhanced cytotoxicity against cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells via the activation of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for new antibacterial agents .

Case Study 2: Antiviral Activity Against HIV

Another research focused on the antiviral activity of thiazole derivatives against HIV replication. The study highlighted that compounds with structural similarities to this compound exhibited promising results in inhibiting viral replication through multiple targets within the viral life cycle .

Mechanism of Action

The mechanism of action of N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The pyrene derivative (50.8% yield) exhibits enhanced charge transport properties due to its extended aromatic system, contrasting with the target compound’s chlorophenyl group, which may prioritize electronic modulation over bulkiness .
  • Biological Activity : The 3-nitrophenyl pyrimidine analogue (Entry 2) demonstrates antiproliferative effects, suggesting that nitro groups in aromatic systems enhance bioactivity . The benzothiazole-triazole compound (Entry 5) also shows promise in medicinal chemistry with high synthetic yields (82–97%) .
  • Synthetic Complexity: The discontinued N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine (Entry 4) highlights challenges in scaling secondary amine derivatives with non-thiazole backbones .

Electronic and Functional Comparisons

  • Thiazole vs. Benzothiazole/Triazole Cores : Thiazole derivatives (e.g., target compound, Entry 3) prioritize compact structures, while benzothiazole-triazole hybrids (Entry 5) offer greater hydrogen-bonding capacity for biological targeting .
  • Chlorophenyl vs. Pyrenyl Substituents : Chlorophenyl groups improve solubility and moderate steric effects compared to bulky pyrene systems, which may hinder diffusion in biological systems .

Analytical and Computational Insights

  • Structural Confirmation : $ ^1H $-NMR is widely used to confirm imine linkages (e.g., 9.39 ppm signal in pyrene analogue) and nitro group positioning .

Biological Activity

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H17ClN4O2SC_{15}H_{17}ClN_{4}O_{2}S and its structural features that include a thiazole ring, a chlorophenyl moiety, and a nitropyridine group. These structural elements contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and subsequent modifications to introduce the nitro and chlorophenyl groups.

Antifungal Activity

Recent studies have demonstrated that compounds within the thiazole class exhibit antifungal properties. For instance, a related thiazole derivative showed promising activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL, comparable to established antifungals like ketoconazole . The presence of electronegative substituents such as chlorine enhances antifungal efficacy by increasing electron density, which is crucial for interaction with fungal cell targets.

Cytotoxicity Studies

Cytotoxicity assessments indicate that this compound has selective toxicity profiles. For example, IC50 values against NIH/3T3 cell lines were recorded at 148.26 μM and 187.66 μM for similar thiazole derivatives . This suggests that while the compound is effective against certain pathogens, it exhibits relatively low toxicity towards normal mammalian cells.

Anti-Proliferative Activity

Research has shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated in various cancer cell lines, demonstrating significant anti-proliferative effects with IC50 values in the nanomolar range . This positions these compounds as potential candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityIC50 (μM)
2dAntifungal against C. albicans1.23
5iAnti-proliferative (HCT116)120–130
15Anti-HAdV activity0.27

These findings illustrate the potential of this compound class in various therapeutic areas including antifungal and anticancer applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine?

  • Methodology : A multi-step synthesis is typically employed. For example, the ethyl-thiazole intermediate can be prepared via cyclization of 3-chlorophenyl-substituted thiourea derivatives with α-bromoketones, followed by coupling with 5-nitropyridin-2-amine using nucleophilic substitution or Buchwald-Hartwig amination . Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly influence yield and purity. Evidence from related compounds suggests optimizing solvent systems (e.g., DMF or THF) and stoichiometric ratios to minimize byproducts .

Q. Which characterization techniques are critical for verifying structural integrity?

  • Methodology :

  • NMR spectroscopy : Confirm regiochemistry of the thiazole ring and nitro group positioning via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~350–370 g/mol range based on analogs) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereoelectronic effects, particularly if the ethyl linker induces conformational flexibility .
  • HPLC-PDA : Assess purity (>95% recommended for pharmacological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modifications to the 3-chlorophenyl group (e.g., fluoro, methyl) or nitro position (e.g., cyano, amino). Compare bioactivity in enzyme inhibition assays (e.g., kinase targets common to thiazole derivatives) .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., EGFR or COX-2), leveraging software like AutoDock Vina .
  • Data normalization : Account for lipophilicity (logP) and solubility variations using cheminformatics tools like MarvinSuite .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-nitropyridine hybrids?

  • Methodology :

  • Batch reproducibility : Ensure consistent synthetic protocols (e.g., purification via column chromatography vs. recrystallization) to eliminate impurities affecting bioassays .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) with in-house results to identify outliers .

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Methodology :

  • Reaction pathway prediction : Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclocondensation) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvent systems .
  • Process intensification : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., nitro group introduction) .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodology :

  • Byproduct removal : Use preparative HPLC with C18 columns to separate regioisomers or unreacted intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility but require careful drying to avoid hydrate formation .
  • Crystallization optimization : Screen solvents (e.g., EtOH/H2_2O mixtures) using high-throughput platforms to maximize crystal yield .

Q. How is pharmacological profiling conducted for nitro-containing heterocycles?

  • Methodology :

  • In vitro assays : Test against panels of kinases or GPCRs using fluorescence polarization or SPR techniques .
  • Metabolic stability : Use liver microsome models (e.g., human CYP450 isoforms) to assess nitro-to-amine reduction susceptibility .
  • Toxicity screening : Employ zebrafish embryos or 3D spheroid models to evaluate developmental toxicity and IC50_{50} values .

Notes

  • Evidence Constraints : Direct data for the target compound is limited; inferences are drawn from structurally related thiazole-nitropyridine hybrids .
  • Advanced Tools : ICReDD’s computational-experimental feedback loop is recommended for reaction optimization .

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